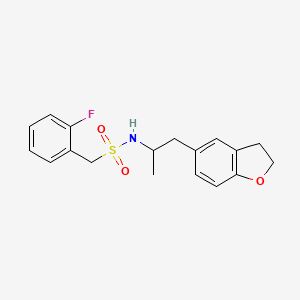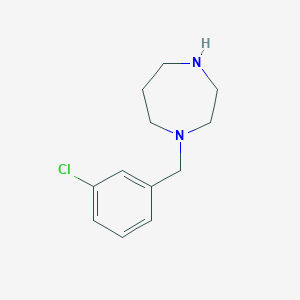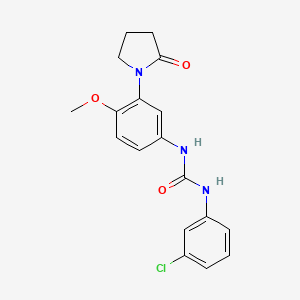
1-(3-Chlorophenyl)-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea is a useful research compound. Its molecular formula is C18H18ClN3O3 and its molecular weight is 359.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition and Material Science
Research has shown the effectiveness of related urea compounds in corrosion inhibition, highlighting their potential in protecting metals from degradation. Bahrami and Hosseini (2012) investigated the corrosion behavior of mild steel in hydrochloric acid solutions, finding that certain urea derivatives exhibit significant inhibition efficiency, suggesting a protective role for metals in acidic environments (Bahrami & Hosseini, 2012).
Anticancer Research
The diaryl ureas, including structures similar to 1-(3-Chlorophenyl)-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea, have been explored for their anticancer properties. Feng et al. (2020) synthesized and evaluated a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines. These compounds demonstrated significant effects, suggesting their potential as new anticancer agents (Feng et al., 2020).
Environmental Science and Pollution Research
Investigations into the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water have been conducted to understand their environmental impact. Gatidou and Iatrou (2011) explored the behavior of similar compounds, providing insight into the stability and degradation patterns of these chemicals in aquatic environments (Gatidou & Iatrou, 2011).
Nonlinear Optical Materials
The study of nonlinear optical (NLO) materials is crucial for the development of new photonic technologies. Compounds with a urea backbone have been explored for their NLO properties, indicating the potential of this compound in this field. Shkir et al. (2018) conducted a comprehensive study on the electrooptic properties of a novel chalcone derivative, revealing insights into its application in optoelectronic device fabrication (Shkir et al., 2018).
Biochemical Research and Pharmacology
Understanding the biochemical and pharmacological activities of urea derivatives also constitutes a significant area of research. These compounds have been investigated for their effects on various biological targets, including their potential anticonvulsant properties and influence on bioelectric activity and ion content in brain structures. Vengerovskii et al. (2014) highlighted the anticonvulsant activity of a similar compound, indicating the therapeutic potential of urea derivatives in neuropharmacology (Vengerovskii et al., 2014).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-25-16-8-7-14(11-15(16)22-9-3-6-17(22)23)21-18(24)20-13-5-2-4-12(19)10-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWHOXIMGNTMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide](/img/structure/B3018299.png)

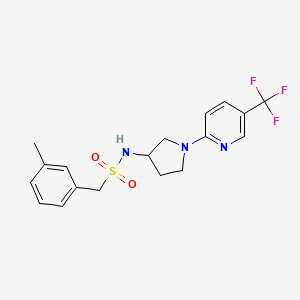
![(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B3018305.png)

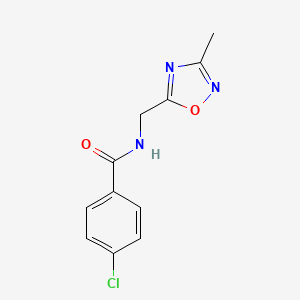
![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3018309.png)
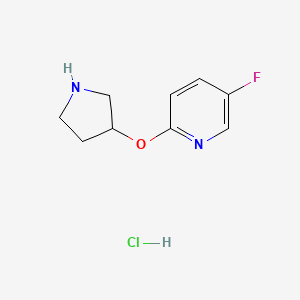

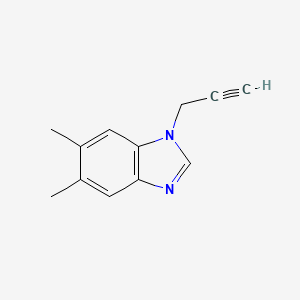
![(E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3018315.png)
